4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17213609
InChI: InChI=1S/C7H3F4NO4/c8-3-1-4(12(14)15)5(13)2-6(3)16-7(9,10)11/h1-2,13H
SMILES:
Molecular Formula: C7H3F4NO4
Molecular Weight: 241.10 g/mol

4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol

CAS No.:

Cat. No.: VC17213609

Molecular Formula: C7H3F4NO4

Molecular Weight: 241.10 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol -

Specification

Molecular Formula C7H3F4NO4
Molecular Weight 241.10 g/mol
IUPAC Name 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol
Standard InChI InChI=1S/C7H3F4NO4/c8-3-1-4(12(14)15)5(13)2-6(3)16-7(9,10)11/h1-2,13H
Standard InChI Key QFIBSIIHEBRIER-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)OC(F)(F)F)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol (C₇H₃F₄NO₄) features a phenol core with three distinct substituents:

  • Nitro group (-NO₂) at the 2-position, a strong electron-withdrawing group influencing reactivity and electronic distribution.

  • Fluoro atom (-F) at the 4-position, providing metabolic stability and modulating lipophilicity.

  • Trifluoromethoxy group (-OCF₃) at the 5-position, enhancing lipid solubility and resistance to enzymatic degradation .

The IUPAC name reflects the substituent positions: 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol. Its molecular formula corresponds to a molar mass of 257.10 g/mol.

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogs such as 4-bromo-2-nitro-5-(trifluoromethyl)phenol (CAS 1613719-77-9) provide insights into expected patterns:

  • NMR: Aromatic protons adjacent to electron-withdrawing groups exhibit downfield shifts. For example, in 4-bromo-2-nitro-5-(trifluoromethyl)phenol, the phenolic proton resonates near δ 11.5 ppm (¹H NMR), while carbons bonded to -OCF₃ and -NO₂ appear at δ 150–160 ppm (¹³C NMR) .

  • IR: Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -OCF₃ (~1250–1150 cm⁻¹) dominate the spectrum.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of polyhalogenated nitroaromatics typically involves sequential functionalization of phenol derivatives. For 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol, a plausible route includes:

  • Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at elevated temperatures.

  • Halogenation: Electrophilic fluorination using Selectfluor® or similar agents.

  • Trifluoromethoxylation: Copper-mediated coupling of phenolic oxygen with trifluoromethyl reagents (e.g., CF₃SO₂Na) .

Key challenges include regioselectivity control and minimizing side reactions. For instance, in the synthesis of analog R-161 (4-fluoro derivative), iodination of intermediate alcohols followed by coupling with nitroimidazole precursors achieved high yields .

Stability and Reactivity

  • Thermal Stability: Nitro groups may decompose exothermically above 200°C, necessitating controlled storage conditions.

  • Hydrolytic Sensitivity: The trifluoromethoxy group enhances resistance to hydrolysis compared to methoxy analogs .

  • Redox Activity: The nitro group can undergo reduction to amines under catalytic hydrogenation, a pathway leveraged in prodrug designs .

Physicochemical Properties

Lipophilicity and Solubility

Calculated partition coefficients (CLogP) for structurally related compounds range from 1.73 to 3.94, indicating moderate lipophilicity . For example:

CompoundCLogP
R-161 (4-F analog)2.43
R-160 (4-OCF₃ analog)3.35

The trifluoromethoxy group increases lipophilicity compared to fluoro-substituted analogs, suggesting improved membrane permeability.

Acid-Base Behavior

The phenolic hydroxyl (pKa ~9–10) and nitro group (pKa ~-2) dictate solubility profiles. Under physiological conditions (pH 7.4), the compound exists predominantly in its deprotonated form, enhancing aqueous solubility.

Biological Activity and Mechanistic Insights

CompoundL. donovani IC₅₀ (μM)T. cruzi IC₅₀ (μM)
R-1610.4310
R-1600.649.3

The nitro group likely acts as a redox-active moiety, generating cytotoxic radicals upon enzymatic reduction in parasitic cells .

Cytotoxicity Profile

Cytotoxicity assessments against human MRC-5 fibroblasts for related compounds show selectivity indices >64 μM, suggesting favorable safety margins . For instance, R-161 exhibits an MRC-5 IC₅₀ >64 μM, indicating low host cell toxicity.

Applications and Future Directions

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing nitroimidazooxazines, a class of antileishmanial agents. For example, coupling with 2-bromo-4-nitroimidazole yields derivatives with enhanced in vivo efficacy .

Material Science

The trifluoromethoxy group’s electron-withdrawing properties make this compound a candidate for designing high-performance polymers and liquid crystals.

Analytical Standards

As a halogenated standard, it aids in calibrating mass spectrometry and chromatography systems for environmental pollutant detection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator